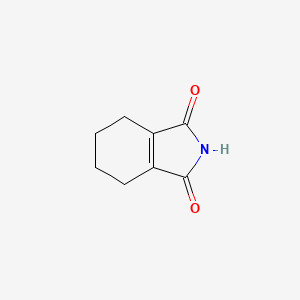

3,4,5,6-四氢邻苯二甲酰亚胺

描述

3,4,5,6-Tetrahydrophthalimide (THPI) is an organic compound belonging to the family of phthalimides. It is a colorless, crystalline solid with a molecular weight of 188.2 g/mol. This compound has been studied extensively due to its wide range of applications in the fields of organic synthesis, catalysis, and drug development. THPI has been found to possess unique properties such as high reactivity and selectivity, low toxicity, and low cost. Its unique properties make it an attractive candidate for use in a variety of laboratory experiments and research applications.

科学研究应用

代谢研究

- 昆虫代谢:3,4,5,6-四氢邻苯二甲酰亚胺(TPI)在昆虫中的代谢进行研究,特别是在家蝇和大鼠中。它主要在微粒体分数中代谢,TPI是一个主要代谢物(Suzuki & Miyamoto, 1974)。

- 人体代谢:在人体代谢中,3,4,5,6-四氢邻苯二甲酰亚胺衍生物经历各种生物转化反应,包括还原和氧化过程,这对于理解它们的生物影响至关重要(Tomigahara et al., 1994)。

化学合成和聚合物研究

- 热反应分析:对N-(4′-苄基)苯基-1,2,3,6-四氢邻苯二甲酰亚胺模型化合物的热反应机制进行研究,可以揭示四氢邻苯二甲酰亚胺端基寡聚物的行为,这对于聚合物化学至关重要(Bounor-Legaré等人,1998)。

- 光化学研究:已经探索了3,4,5,6-四氢邻苯二甲酰亚胺衍生物在光化学氢提取和环化反应中的应用,突显了它们在合成有机化学中的潜力(Bryant & Coyle, 1983)。

农业和环境应用

- 除草活性:合成了含有四氢邻苯二甲酰亚胺的新型二苯醚衍生物,显示出显著的除草活性,并有望成为新的除草剂候选物(Zhao et al., 2020)。

- 杀虫剂代谢:像含有3,4,5,6-四氢邻苯二甲酰亚胺的氯氰菊酯等杀虫剂的代谢对于理解它们在环境中的命运和影响至关重要(Miyamoto & Suzuki, 1973)。

材料科学和纳米技术

- 聚酰亚胺纳米杂化体:在聚酰亚胺-二氧化硅纳米杂化体中包含四氢邻苯二甲酰亚胺衍生物会改变它们的热性能和介电参数,使这些材料与先进技术应用相关(Babanzadeh et al., 2013)。

分析化学和毒理学

- 食品安全分析:使用气相色谱和质谱等技术对食品产品如牛奶中的四氢邻苯二甲酰亚胺(THPI)进行分析,以确保食品安全并监测农药残留(Chichila & Erney, 1994)。

作用机制

Target of Action

3,4,5,6-Tetrahydrophthalimide is a research chemical compound used in the synthesis of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione . These compounds are potent inhibitors of protoporphyrinogen oxidase , an enzyme involved in the biosynthesis of heme and chlorophyll .

Mode of Action

It’s known that the compound is used to synthesize inhibitors of protoporphyrinogen oxidase . This suggests that it may interact with this enzyme, potentially inhibiting its function and leading to changes in heme and chlorophyll biosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by 3,4,5,6-Tetrahydrophthalimide is likely the heme and chlorophyll biosynthesis pathway, given its role in synthesizing inhibitors of protoporphyrinogen oxidase . Inhibition of this enzyme could disrupt these pathways, potentially leading to downstream effects such as altered cellular energy production or photosynthesis .

Pharmacokinetics

Its molecular weight (15116 Da ) suggests it may have good bioavailability, as compounds under 500 Da are generally well-absorbed .

Result of Action

Given its role in synthesizing inhibitors of protoporphyrinogen oxidase , it may lead to changes in heme and chlorophyll biosynthesis, potentially affecting cellular energy production or photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5,6-Tetrahydrophthalimide. For instance, soil composition can affect the behavior of phthalimide fungicides . .

生化分析

Biochemical Properties

3,4,5,6-Tetrahydrophthalimide plays a significant role in biochemical reactions, particularly in the inhibition of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . This compound interacts with various biomolecules, including enzymes and proteins, by forming stable complexes that inhibit their activity. The nature of these interactions is primarily through hydrophobic and hydrogen bonding, which stabilizes the compound-enzyme complex and prevents the enzyme from catalyzing its substrate.

Cellular Effects

3,4,5,6-Tetrahydrophthalimide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce cytotoxic effects in certain cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . This disruption leads to apoptosis and cell death, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 3,4,5,6-Tetrahydrophthalimide involves its binding interactions with biomolecules, particularly enzymes . It acts as an inhibitor of protoporphyrinogen oxidase by binding to the active site of the enzyme, thereby preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen IX, which can cause oxidative stress and cell damage. Additionally, 3,4,5,6-Tetrahydrophthalimide can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5,6-Tetrahydrophthalimide change over time due to its stability and degradation properties . The compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that 3,4,5,6-Tetrahydrophthalimide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent cytotoxic effects .

Dosage Effects in Animal Models

The effects of 3,4,5,6-Tetrahydrophthalimide vary with different dosages in animal models . At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including liver and kidney damage, due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

3,4,5,6-Tetrahydrophthalimide is involved in several metabolic pathways, including its conversion to various metabolites by enzymatic reactions . The primary metabolic pathway involves the hydrolysis of the imide ring to form tetrahydrophthalic acid, which can further undergo oxidation and conjugation reactions . These metabolic processes are mediated by enzymes such as cytochrome P450 and carboxylesterases, which play a crucial role in the detoxification and elimination of the compound from the body.

Transport and Distribution

Within cells and tissues, 3,4,5,6-Tetrahydrophthalimide is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its hydrophobicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3,4,5,6-Tetrahydrophthalimide is primarily in the mitochondria and cytoplasm . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of the compound can influence its activity and function, as it can interact with mitochondrial enzymes and proteins involved in energy production and apoptosis .

属性

IUPAC Name |

4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJWMGOTLUUGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963771 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-86-9, 27813-21-4 | |

| Record name | 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRAHYDROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R239Q5JK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 3,4,5,6-Tetrahydrophthalimide herbicides?

A1: 3,4,5,6-Tetrahydrophthalimide herbicides primarily target protoporphyrinogen IX oxidase (protox), a key enzyme in the chlorophyll biosynthesis pathway. [, , , , , , ]

Q2: How does inhibition of protoporphyrinogen IX oxidase (protox) lead to herbicidal activity?

A2: Inhibition of protox leads to the accumulation of protoporphyrin IX (PPIX) in plant cells. PPIX, in the presence of light, generates reactive oxygen species, causing damage to cell membranes and ultimately leading to plant death. This process is known as photobleaching. [, , , ]

Q3: Is the herbicidal activity of 3,4,5,6-Tetrahydrophthalimide derivatives light-dependent?

A3: Yes, the herbicidal action of these compounds is strongly light-dependent due to the photodynamic nature of PPIX accumulation. [, , ]

Q4: Are there differences in the sensitivity of various plant species to 3,4,5,6-Tetrahydrophthalimide herbicides?

A4: Yes, studies have shown that the herbicidal activity of these compounds can vary depending on the plant species. For instance, some derivatives exhibit stronger activity against broadleaf weeds than grass weeds. [, ]

Q5: What structural features of 3,4,5,6-Tetrahydrophthalimide derivatives are essential for their herbicidal activity?

A5: Several key structural features contribute to the herbicidal activity of these compounds:* Lipophilic tetramethylene moiety: This contributes to the compound's ability to penetrate plant cell membranes. []* Double bond in the cyclic imide: This appears to be crucial for interaction with the protox enzyme. [, ]* N-(p-substituted)phenyl moiety: The type and position of substituents on the phenyl ring significantly influence the compound's potency and selectivity. [, , ]

Q6: How does the presence of a fluorine atom at the 2-position of the phenyl ring affect herbicidal activity?

A6: The impact of a 2-fluoro substituent on the phenyl ring is complex and depends on the specific compound and its other substituents. While in some cases it enhances protox inhibition and peroxidative activity, it is not universally essential for improved herbicidal activity. [, ]

Q7: Have computational chemistry methods been used to study 3,4,5,6-Tetrahydrophthalimide derivatives?

A7: Yes, comparative molecular field analysis (CoMFA) has been employed to understand and predict the growth inhibition activity of these compounds against different plant species. These studies help identify key structural features contributing to their activity and selectivity. [, ]

Q8: What are the primary metabolic pathways of 3,4,5,6-Tetrahydrophthalimide derivatives in mammals?

A8: The major metabolic reactions include:* Cleavage of the ester and imide linkages: This leads to the formation of various breakdown products. [, , , ]* Hydroxylation: The cyclohexene or cyclohexane ring of the tetrahydrophthalimide moiety can undergo hydroxylation. [, , , ]* Reduction: The 1,2-double bond of the tetrahydrophthalimide moiety can be reduced, often leading to diastereomeric metabolites. [, , ]* Sulfonic acid conjugation: This unique metabolic pathway, observed in some derivatives, involves the incorporation of a sulfonic acid group into the double bond of the tetrahydrophthalimide moiety. [, , ]

Q9: What tissues are primarily responsible for the formation of reduced and sulfonic acid conjugated metabolites?

A9: Studies suggest that reduction primarily occurs in red blood cells and the gastrointestinal tract, while sulfonic acid conjugation mainly occurs in the liver and gastrointestinal tract. [, ]

Q10: How does the metabolism of cis- and trans-isomers of tetramethrin, a 3,4,5,6-Tetrahydrophthalimide derivative, differ?

A10: While both isomers undergo similar metabolic reactions, the trans-isomer exhibits a longer half-life in plasma and undergoes enterohepatic circulation, leading to differences in excretion patterns and metabolite profiles. [, ]

Q11: What is the environmental fate of 3,4,5,6-Tetrahydrophthalimide herbicides?

A11: Studies in controlled environments suggest that these herbicides primarily remain in the soil or substrate where applied, with minimal leaching into water sources. Degradation occurs over time, with varying persistence depending on the specific compound and environmental conditions. []

Q12: Are there known cases of resistance to 3,4,5,6-Tetrahydrophthalimide herbicides?

A12: Yes, a Chlamydomonas reinhardtii mutant resistant to a specific N-phenylimide herbicide has been isolated. This resistance is attributed to a mutation in the nuclear genome affecting the sensitivity of protoporphyrinogen oxidase to the herbicide. []

Q13: Have 3,4,5,6-Tetrahydrophthalimide derivatives been investigated for applications beyond herbicides?

A13: Yes, certain derivatives have shown potential as antipruritic agents for treating itch associated with various diseases. []

Q14: Are there any known safeners that can mitigate the phytotoxic effects of 3,4,5,6-Tetrahydrophthalimide herbicides?

A14: Yes, compounds like naphthalic anhydride and BAS 145138 have been shown to reduce protoporphyrin IX accumulation induced by these herbicides, acting as safeners. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)

![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)